N'-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]methanesulfonohydrazide
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Overview
Description
N’-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]methanesulfonohydrazide is a complex organic compound characterized by the presence of trifluoroethoxy groups attached to a benzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]methanesulfonohydrazide typically involves multiple steps. One common method starts with the preparation of 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid, which is then converted into the corresponding benzoyl chloride. This intermediate is reacted with methanesulfonohydrazide under controlled conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
N’-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]methanesulfonohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
N’-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]methanesulfonohydrazide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of N’-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]methanesulfonohydrazide involves its interaction with specific molecular targets. The trifluoroethoxy groups enhance its lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with various enzymes and proteins, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2,5-bis(2,2,2-trifluoroethoxy)benzoic acid
- N-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]-N’-(4-methoxyphenyl)urea
- 2,5-bis(2,2,2-trifluoroethoxy)phenyl-linked 1,3-thiazolidine-4-one derivatives
Uniqueness
N’-[2,5-bis(2,2,2-trifluoroethoxy)benzoyl]methanesulfonohydrazide stands out due to its unique combination of trifluoroethoxy groups and methanesulfonohydrazide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
N'-methylsulfonyl-2,5-bis(2,2,2-trifluoroethoxy)benzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F6N2O5S/c1-26(22,23)20-19-10(21)8-4-7(24-5-11(13,14)15)2-3-9(8)25-6-12(16,17)18/h2-4,20H,5-6H2,1H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXQNDQBHYPNKC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NNC(=O)C1=C(C=CC(=C1)OCC(F)(F)F)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F6N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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